Ethyl 2-(3-fluoropyridin-4-yl)acetate
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Overview
Description
Ethyl 2-(3-fluoropyridin-4-yl)acetate is an organic compound that belongs to the class of fluoropyridines This compound is characterized by the presence of a fluorine atom attached to the pyridine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-fluoropyridin-4-yl)acetate typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-fluoropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-fluoropyridin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Formation of 2-(3-fluoropyridin-4-yl)acetic acid.
Reduction: Formation of 2-(3-fluoropyridin-4-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-fluoropyridin-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-fluoropyridin-4-yl)acetate involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can modulate various biochemical pathways, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-fluoropyridin-4-yl)acetate
- Ethyl 2-(4-fluoropyridin-3-yl)acetate
- Ethyl 2-(3-fluoropyridin-2-yl)acetate
Uniqueness
Ethyl 2-(3-fluoropyridin-4-yl)acetate is unique due to the specific position of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with biological targets and its overall efficacy in various applications .
Properties
IUPAC Name |
ethyl 2-(3-fluoropyridin-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-2-13-9(12)5-7-3-4-11-6-8(7)10/h3-4,6H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTVCILDFBDVMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=NC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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